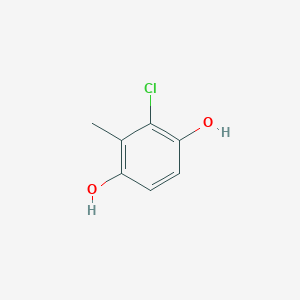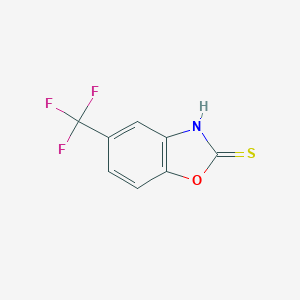
2,2-Dimethylpropyl phenyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethylpropyl phenyl carbonate is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.2536 g/mol . It is a type of ester, which is a class of compounds commonly used in various chemical applications due to their reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, neopentyl phenyl ester typically involves the esterification reaction between neopentyl alcohol and phenyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. A common method involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of carbonic acid, neopentyl phenyl ester can be achieved through continuous flow processes that ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are critical for optimizing the esterification process .
化学反応の分析
Types of Reactions
2,2-Dimethylpropyl phenyl carbonate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield neopentyl alcohol and phenol.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Typically carried out using dilute hydrochloric acid or sodium hydroxide solutions.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the reaction.
Major Products Formed
Hydrolysis: Neopentyl alcohol and phenol.
Reduction: Neopentyl alcohol and phenol.
Transesterification: Various esters depending on the alcohol used.
科学的研究の応用
2,2-Dimethylpropyl phenyl carbonate has several applications in scientific research:
作用機序
The mechanism of action of carbonic acid, neopentyl phenyl ester involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, resulting in the formation of neopentyl alcohol and phenol . In reduction reactions, the ester is reduced to its corresponding alcohols by the transfer of hydride ions from the reducing agent .
類似化合物との比較
Similar Compounds
Uniqueness
2,2-Dimethylpropyl phenyl carbonate is unique due to its specific ester structure, which imparts distinct reactivity and stability compared to other esters. Its neopentyl group provides steric hindrance, making it less susceptible to hydrolysis compared to esters with less bulky groups .
特性
CAS番号 |
13183-19-2 |
|---|---|
分子式 |
C12H16O3 |
分子量 |
208.25 g/mol |
IUPAC名 |
2,2-dimethylpropyl phenyl carbonate |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)9-14-11(13)15-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChIキー |
NPZHSLKOUUVCQB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)COC(=O)OC1=CC=CC=C1 |
正規SMILES |
CC(C)(C)COC(=O)OC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[3-(trifluoromethyl)benzoyl]benzoic Acid](/img/structure/B80673.png)




![(1R,5S,9s)-3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B80681.png)



